N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
A novel two-step protocol for the synthesis of benzylic sulfonamides was developed . This process was used to access the compound and its analogues . The synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .Chemical Reactions Analysis
The synthesized derivatives of the compound exhibited excellent cytotoxic activity compared to that of the standard reference drug . Some of the derivatives also exhibited reasonable activity .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) and Nicotinamide phosphoribosyltransferase (NAMPT) . CDK2 is a crucial regulator of the cell cycle, while NAMPT is involved in the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
binding interaction . This interaction could lead to changes in the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound may affect the NAD+ salvage pathway by interacting with NAMPT, a key enzyme in this pathway . This could have downstream effects on various biological processes, including metabolism and aging, which are regulated by NAD+ levels .
Result of Action
For instance, if the compound inhibits its targets, this could lead to a decrease in their activity, potentially affecting cell cycle regulation (in the case of CDK2) or NAD+ levels (in the case of NAMPT) .
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15-11(9-4-5-9)7-10(14-15)8-13-19(16,17)12-3-2-6-18-12/h2-3,6-7,9,13H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRAURUSHURRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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